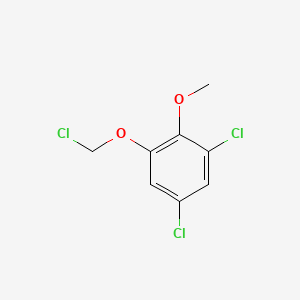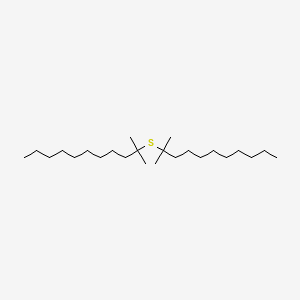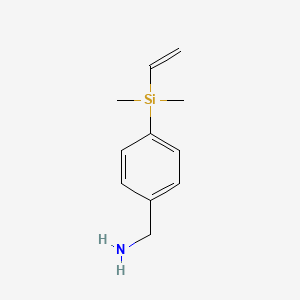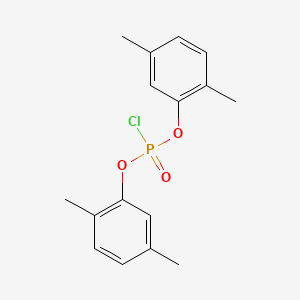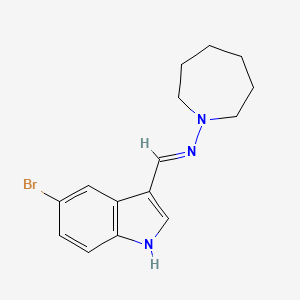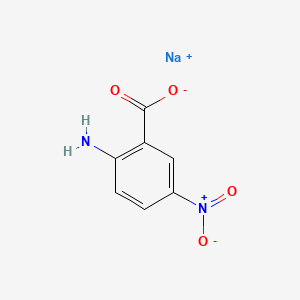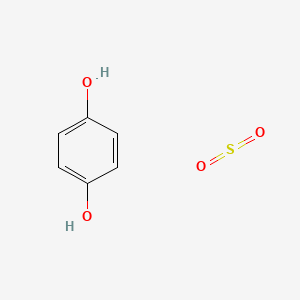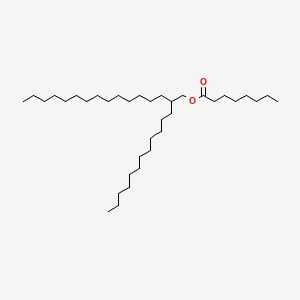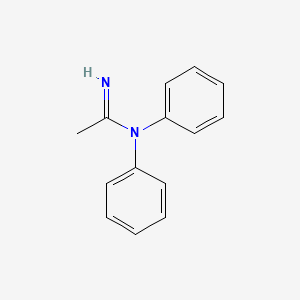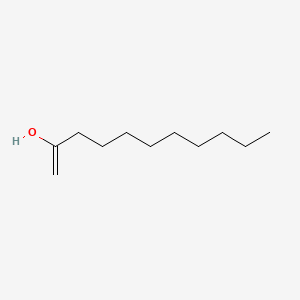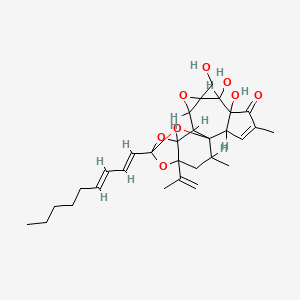
Simplexin, 22,23,24,25-tetradehydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Simplexin, 22,23,24,25-tetradehydro-: is a chemical compound known for its unique structure and properties. It is a derivative of simplexin, a type of diterpenoid, and is characterized by the presence of multiple double bonds in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Simplexin, 22,23,24,25-tetradehydro- typically involves multiple steps, starting from simpler precursors. The process often includes the formation of double bonds through dehydrogenation reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions .
Industrial Production Methods: Industrial production of Simplexin, 22,23,24,25-tetradehydro- may involve large-scale chemical synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The exact industrial methods can vary depending on the desired application and available resources .
Chemical Reactions Analysis
Types of Reactions: Simplexin, 22,23,24,25-tetradehydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple double bonds and functional groups in the compound .
Common Reagents and Conditions: Common reagents used in the reactions of Simplexin, 22,23,24,25-tetradehydro- include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from the reactions of Simplexin, 22,23,24,25-tetradehydro- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, Simplexin, 22,23,24,25-tetradehydro- is used as a model compound to study reaction mechanisms and the effects of multiple double bonds on chemical reactivity .
Biology: In biological research, this compound is investigated for its potential effects on cellular processes and its interactions with biological molecules .
Medicine: Simplexin, 22,23,24,25-tetradehydro- has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows for the exploration of novel drug targets and mechanisms of action .
Industry: In industry, Simplexin, 22,23,24,25-tetradehydro- is used in the synthesis of other complex molecules and as a precursor in the production of various chemical products .
Mechanism of Action
The mechanism of action of Simplexin, 22,23,24,25-tetradehydro- involves its interaction with specific molecular targets and pathways. The compound’s multiple double bonds and functional groups enable it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
- Excoecariatoxin
- Terpenoid EA-I
- Other diterpenoids
Comparison: Compared to other similar compounds, Simplexin, 22,23,24,25-tetradehydro- is unique due to its specific arrangement of double bonds and functional groups.
Properties
CAS No. |
52306-12-4 |
|---|---|
Molecular Formula |
C30H40O8 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one |
InChI |
InChI=1S/C30H40O8/c1-6-7-8-9-10-11-12-13-28-36-23-21-24-27(16-31,35-24)25(33)29(34)20(14-18(4)22(29)32)30(21,38-28)19(5)15-26(23,37-28)17(2)3/h10-14,19-21,23-25,31,33-34H,2,6-9,15-16H2,1,3-5H3/b11-10+,13-12+ |
InChI Key |
CZCPFHFUOUQBDL-AQASXUMVSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C/C12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Canonical SMILES |
CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


